molecular formula C23H22N2O4 B2987131 7-ethoxy-5-(furan-2-yl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899939-38-9

7-ethoxy-5-(furan-2-yl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B2987131
CAS No.: 899939-38-9
M. Wt: 390.439
InChI Key: SKGUYWZGWINNMG-UHFFFAOYSA-N
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Description

The compound 7-ethoxy-5-(furan-2-yl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a polycyclic heterocyclic molecule featuring a benzoxazine core fused with pyrazole and benzo rings. Its molecular formula is C23H22N2O3, with a molecular weight of 374.4 g/mol . Key structural features include:

  • Ethoxy group at position 7, influencing solubility and steric effects.
  • Furan-2-yl substituent at position 5, contributing π-electron-rich properties.
  • 4-Methoxyphenyl group at position 2, enhancing electronic delocalization.

X-ray crystallography and spectroscopic methods (e.g., NMR, IR) are critical for structural elucidation .

Properties

IUPAC Name

7-ethoxy-5-(furan-2-yl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-3-27-20-7-4-6-17-19-14-18(15-9-11-16(26-2)12-10-15)24-25(19)23(29-22(17)20)21-8-5-13-28-21/h4-13,19,23H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGUYWZGWINNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)OC)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Ethoxy-5-(furan-2-yl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a complex structure combining a furan ring and a pyrazolo[1,5-c][1,3]benzoxazine core, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of the compound is C23H22N2O4C_{23}H_{22}N_{2}O_{4} with a molecular weight of 390.4 g/mol. The compound's structure includes various functional groups that may influence its biological activity. The IUPAC name is 7-ethoxy-2-(furan-2-yl)-5-(3-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine.

PropertyValue
Molecular FormulaC23H22N2O4
Molecular Weight390.4 g/mol
IUPAC Name7-ethoxy-2-(furan-2-yl)-5-(3-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
InChI KeyRWFBLRXAVJDUKE-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that utilize specific reagents and controlled conditions to achieve high yields. Common methods include:

  • Oxidation : Using potassium permanganate to form oxides.
  • Reduction : Employing sodium borohydride to create reduced derivatives.
  • Substitution : Reactions where functional groups are replaced by other groups.

Antimicrobial Properties

Research indicates that derivatives of similar nitrogen-based heterocycles exhibit significant antibacterial activity. For example, compounds with structural similarities have shown effectiveness against various bacterial strains such as Klebsiella pneumoniae and Staphylococcus aureus. Specifically:

  • Antibacterial Activity : The compound's structural features suggest potential antibacterial properties comparable to known antibiotics like ciprofloxacin .

Anticancer Potential

Studies on related pyrazolo compounds suggest that they may possess anticancer properties. The mechanism often involves the modulation of specific cellular pathways through interaction with enzymes or receptors involved in cancer progression.

Case Studies

A review of various studies highlights the promising biological activities of similar compounds:

  • Study on Antibacterial Activity : A series of thiazole derivatives were synthesized and tested against E. coli, S. aureus, and B. subtilis. The results indicated that certain derivatives exhibited superior activity due to the presence of electron-donating groups .
  • Antiviral Activity : Research has identified N-heterocycles as potential antiviral agents, showcasing their ability to inhibit viral replication in cell cultures .

The biological activity of this compound is believed to involve:

  • Interaction with Enzymes : Targeting specific enzymes that play roles in metabolic pathways.
  • Receptor Modulation : Affecting receptor activity linked to various biological processes.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of Selected Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features/Effects Reference
Target Compound 2: 4-MeOPh; 5: Furan-2-yl; 7: EtO C23H22N2O3 374.4 Balanced lipophilicity, π-conjugation
2-(4-Fluorophenyl)-5-(4-MePh)-derivative 2: 4-FPh; 5: 4-MePh - - Fluorine enhances electronic withdrawal
5-(4-BuOPh)-2-(4-EtOPh)-derivative 2: 4-EtOPh; 5: 4-BuOPh - - Increased lipophilicity via alkoxy chains
5-(4-BrPh)-7,9-Cl2-derivative 2: 4-MeOPh; 5: 4-BrPh; 7,9: Cl C20H14N3O4Br 440.2 Halogens boost reactivity, potential toxicity
9-Br-5-(3-NO2Ph)-derivative 5: 3-NO2Ph; 9: Br C20H14N3O4Br 440.2 Nitro group: strong electron withdrawal
2-(Benzo[d][1,3]dioxol-5-yl)-5-thiophene 2: Benzodioxolyl; 5: Thiophen-3-yl C23H20N2O4S 420.5 Thiophene vs. furan: altered π-interactions
3-Hydroxyphenyl-derivative 2: 3-HOPh; 5: Furan-2-yl C22H20N2O4 376.4 Phenolic -OH increases polarity

Key Observations:

Electron-Donating vs. Withdrawing Groups: The 4-methoxyphenyl group in the target compound donates electrons via its methoxy substituent, enhancing resonance stabilization . Halogenated derivatives (e.g., 5-Br, 7,9-Cl) show increased molecular weight and reactivity, which may correlate with higher cytotoxicity .

Alkoxy Chain Length :

  • Longer chains (e.g., butoxy in ) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Table 2: Bioactivity and Drug-Likeness Comparison

Compound Type Notable Activities/Properties Reference
Spiro derivatives () Antimicrobial: MIC 50–250 μg/mL
Pyridinyl derivatives () Compliance with Lipinski’s/VEBER rules
Halogenated derivatives High reactivity, potential genotoxicity
Target Compound No explicit activity data; structural drug-likeness inferred

Research Findings:

  • Antimicrobial Activity : Spiro-fused derivatives (e.g., 2-(4-substitutedphenyl)-1,10b-dihydrospiro compounds) demonstrated significant antibacterial and antifungal activities, with MIC values as low as 50 μg/mL .
  • Bioavailability : Pyridinyl-substituted derivatives () meet Lipinski’s and Veber’s rules, suggesting favorable oral absorption and metabolic stability .
  • Toxicity Concerns : Nitro- and bromo-substituted compounds () may pose mutagenic risks due to electrophilic substituents, necessitating further safety profiling .

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